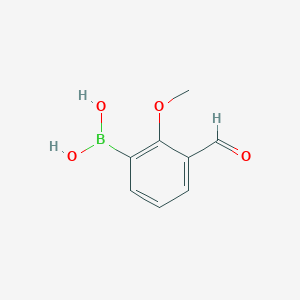

3-Formyl-2-methoxyphenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(3-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROSIJIMLRFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584796 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-49-5 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid: A Strategic Building Block for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Formyl-2-methoxyphenylboronic acid (CAS 480424-49-5) has emerged as a particularly valuable reagent for researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its unique trifunctional arrangement—a boronic acid, a methoxy group, and a formyl group on a phenyl ring—offers a powerful handle for sophisticated chemical transformations.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability.[1][3] The ortho-methoxy group exerts significant electronic and steric influence, modulating the reactivity of the boronic acid and influencing the conformation of resulting biaryl products. Concurrently, the meta-formyl group serves as a versatile synthetic handle, ready for subsequent derivatization into a myriad of other functional groups or for participation in reactions such as reductive amination, Wittig reactions, or cyclizations. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this potent synthetic tool.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is typically supplied as a white to light yellow crystalline powder.[1][4] It is known to exist in equilibrium with its anhydride (a boroxine), which is a common characteristic of arylboronic acids.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 480424-49-5 | [1][4][5] |

| Molecular Formula | C₈H₉BO₄ | [1][5][6] |

| Molecular Weight | 179.97 g/mol | [1][5] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 122-128 °C | [1][7] |

| Solubility | Soluble in methanol | [7][8] |

| Storage | Refrigerate (0-10°C) under inert atmosphere | [1][7][8] |

| SMILES | COC1=C(C=CC=C1C=O)B(O)O | [1] |

| InChIKey | DUROSIJIMLRFHR-UHFFFAOYSA-N | [1] |

While detailed spectroscopic data is often supplier-specific, the structural identity is confirmed by standard analytical techniques such as NMR spectroscopy.[9] The ¹H NMR spectrum would characteristically show signals for the aldehyde proton, aromatic protons, the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons.

Synthesis and Chemical Logic

The synthesis of substituted arylboronic acids like this compound typically relies on the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron electrophile. A general, well-established route involves the protection of the reactive aldehyde, followed by a metal-halogen exchange and borylation.

Representative Synthetic Workflow

A logical and field-proven approach involves the initial protection of the formyl group as an acetal. This is a critical step, as the unprotected aldehyde is incompatible with the highly nucleophilic Grignard or organolithium reagents required for borylation.[10] Following protection, a lithium-halogen exchange or Grignard formation generates the key arylmetallic intermediate, which is subsequently trapped with a trialkyl borate ester. Acidic workup simultaneously hydrolyzes the resulting boronate ester and the acetal protecting group to yield the final product.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed process is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[11]

Mechanistic Insights

The reaction mechanism is a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 3-formyl-2-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[12]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]

Applications in Drug Discovery & Medicinal Chemistry

The structural motif provided by this compound is a valuable starting point for the synthesis of biologically active compounds.[1] For instance, it has been identified as a useful reactant in the synthesis of Protein Kinase C (PKC) inhibitors, a class of molecules investigated for targeted cancer therapies.[5] The ability to rapidly generate diverse biaryl scaffolds through Suzuki coupling, combined with the potential for further modification of the formyl group, allows for the efficient exploration of structure-activity relationships (SAR).

Experimental Protocol: A General Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling reaction. The causality for each reagent choice is explained to ensure a robust and reproducible outcome.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%) - A common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

-

SPhos (4 mol%) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) catalyst, promotes oxidative addition, and accelerates reductive elimination.

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents) - An inorganic base essential for activating the boronic acid for transmetalation.

-

1,4-Dioxane and Water (e.g., 4:1 v/v) - A common biphasic solvent system that dissolves both organic substrates and the inorganic base.[12]

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The catalyst and ligand are added last to minimize premature decomposition.

-

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.

-

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.

-

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Rationale: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Materials Science

The unique properties of boronic acids extend beyond cross-coupling into the realm of materials science. The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols to create boronate esters.[3] This dynamic covalent chemistry is the foundation for developing "smart" materials that respond to specific stimuli. For example, polymers functionalized with this compound could be designed to bind with saccharides (which are rich in diol functionalities), creating sensors for biological molecules like glucose.[3] The aldehyde group provides a convenient point for grafting the boronic acid onto a polymer backbone or surface.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[7][13][14] Some sources also indicate it may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a refrigerator (0-10 °C) under an inert atmosphere to maintain its integrity and prevent degradation.[7][8]

Conclusion

This compound is a strategically designed and highly versatile building block. Its capacity for reliable C-C bond formation via the Suzuki-Miyaura reaction, coupled with the synthetic potential of its formyl group, makes it an indispensable tool for medicinal chemists and organic synthesists. Furthermore, its inherent ability to interact with diols opens avenues for its use in advanced materials and sensor technology. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to fully leverage its potential in creating the next generation of pharmaceuticals, agrochemicals, and functional materials.

References

- 1. PubChemLite - this compound (contains varying amounts of anhydride) (C8H9BO4) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.unibo.it [cris.unibo.it]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. rsc.org [rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]

- 9. 480424-49-5|this compound|BLD Pharm [bldpharm.com]

- 10. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. C(sp2)-H Borylation of Heterocycles by Well-Defined Bis(silylene)pyridine Cobalt(III) Precatalysts: Pincer Modification, C(sp2)-H Activation and Catalytically Relevant Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Formyl-2-methoxyphenylboronic Acid

Abstract

3-Formyl-2-methoxyphenylboronic acid is a highly valuable, trifunctional building block in modern organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and materials science.[1] Its strategic placement of methoxy, formyl, and boronic acid functionalities allows for sequential, site-selective reactions, making it a coveted intermediate. This guide provides a detailed examination of the synthetic strategies for its preparation, focusing on methodologies that ensure high regiochemical control. We will dissect the causal factors behind preferred synthetic routes, provide validated, step-by-step protocols, and contrast them with less effective approaches to offer a comprehensive understanding for researchers and process chemists.

Strategic Importance and Synthetic Challenges

The utility of this compound lies in its capacity to serve as a versatile linchpin in multi-step syntheses. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation. The aldehyde (formyl) group offers a reactive handle for transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The methoxy group, meanwhile, modulates the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.

The primary synthetic challenge is the precise installation of these three groups onto the benzene ring in the desired 1,2,3-substitution pattern. A naive approach, such as the direct formylation of 2-methoxyphenylboronic acid, is synthetically unviable due to competing electronic effects. The methoxy group is a powerful ortho-, para-director, while the boronic acid group is prone to ipso-substitution (replacement of the boronic acid itself). Indeed, studies on the Rieche formylation of 2-methoxyphenylboronic acid have shown that the reaction yields undesired products like 4-methoxybenzaldehyde, where the boronic acid group is cleaved and replaced.[2][3] This underscores the necessity of a more strategic, regiochemically-driven approach.

Recommended Synthetic Pathway: Directed ortho-Metalation (DoM)

The most robust and elegant strategy for the synthesis of this compound is a Directed ortho-Metalation (DoM) approach. This method leverages a powerful directing group to activate a specific C-H bond for deprotonation by a strong base, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[4][5]

The key principle of this pathway is to use the methoxy group on a protected 2-methoxybenzaldehyde scaffold as the Directed Metalation Group (DMG). The DMG coordinates to the organolithium base, delivering it to the adjacent C-H bond at the 3-position for regioselective deprotonation.[6] This circumvents the regioselectivity issues inherent in electrophilic aromatic substitution.

Overall Synthetic Workflow

The DoM strategy proceeds in three main stages: protection of the reactive aldehyde, regioselective lithiation-borylation, and deprotection/hydrolysis to yield the final product.

Caption: Workflow for the Directed ortho-Metalation (DoM) synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability.

Step 1: Protection of 2-Methoxybenzaldehyde

-

Causality: The aldehyde functional group is highly electrophilic and would be readily attacked by the nucleophilic organolithium base used in Step 2.[7] Protection as a cyclic acetal (1,3-dioxolane) renders it inert to strong bases and nucleophiles while being easily removable under acidic conditions.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-methoxybenzaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.).

-

Add toluene to the flask to azeotropically remove water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the protected acetal, 2-(2-methoxyphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

-

Step 2: Directed ortho-Metalation and Borylation

-

Causality: This is the key regiochemistry-defining step. The methoxy group acts as a Lewis basic "handle" that chelates the lithium cation of sec-butyllithium (s-BuLi).[4] This creates a "Complex-Induced Proximity Effect" (CIPE), dramatically increasing the kinetic acidity of the adjacent C-H proton at the 3-position, leading to its selective removal. The resulting aryllithium is then trapped by the electrophilic boron atom of triisopropyl borate. Low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Procedure:

-

Dissolve the protected acetal from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi, 1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. The solution may turn a deep color, indicating anion formation. Stir for 1-2 hours at this temperature.

-

In a separate syringe, take up triisopropyl borate (1.3 eq.) and add it dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

-

Step 3: Hydrolysis and Deprotection

-

Causality: The addition of aqueous acid serves two purposes simultaneously. First, it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the acetal protecting group, regenerating the formyl functionality.

-

Procedure:

-

Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

-

Stir the biphasic mixture vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of both the borate ester and the acetal.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product is typically a solid that can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or ether/hexanes) or by flash column chromatography to yield pure this compound.

-

Reaction Mechanism Visualization

Caption: Mechanism of the key lithiation, borylation, and hydrolysis steps.

Alternative Synthetic Route: Halogen-Metal Exchange

An alternative, though often more step-intensive, pathway involves the borylation of a pre-functionalized halogenated precursor, such as 3-bromo-2-methoxybenzaldehyde.[1] This classical approach relies on the facile exchange of a halogen (typically bromine or iodine) with lithium, followed by quenching with a borate ester.

Comparison of Synthetic Routes

| Feature | Directed ortho-Metalation (DoM) | Halogen-Metal Exchange |

| Starting Material | Readily available 2-methoxybenzaldehyde[8] | 3-Bromo-2-methoxybenzaldehyde (requires separate synthesis)[9] |

| Regiocontrol | Excellent; controlled by the DMG. | Excellent; defined by precursor's halogen position. |

| Atom Economy | High; C-H activation. | Lower; requires installation and removal of halogen. |

| Key Reagents | s-BuLi, Triisopropyl borate | n-BuLi, Triisopropyl borate |

| Overall Steps | Typically 3 steps (Protection, DoM/Borylation, Deprotection). | 1-2 steps from precursor; more if precursor synthesis is included. |

Applications in Drug Discovery

This compound is a powerful tool for medicinal chemists. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a wide variety of aryl or heteroaryl halides to construct complex biaryl scaffolds, which are privileged structures in many drug candidates. The presence of the ortho-methoxy and meta-formyl groups allows for post-coupling modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of this compound is best achieved through a Directed ortho-Metalation (DoM) strategy starting from 2-methoxybenzaldehyde. This approach offers superior regiochemical control and atom economy compared to alternatives. By protecting the aldehyde, leveraging the directing capacity of the methoxy group for selective lithiation at the C-3 position, and subsequently trapping the resulting anion with a borate ester, this method provides a reliable and scalable route to this invaluable synthetic intermediate. A thorough understanding of the underlying mechanistic principles—particularly the role of the DMG and the need for aldehyde protection—is critical for successful execution in a research or drug development setting.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. baranlab.org [baranlab.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

A Technical Guide to the Predicted ¹H NMR Spectrum of 3-Formyl-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-formyl-2-methoxyphenylboronic acid. Due to the limited availability of direct experimental data in public databases, this guide synthesizes information from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust, predicted spectrum. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the identification and characterization of this and related compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into the structure and dynamics of molecules. For drug development professionals and synthetic chemists, NMR is crucial for verifying the identity and purity of newly synthesized compounds. In the case of multi-substituted aromatic compounds like this compound, ¹H NMR spectroscopy allows for the precise determination of the substitution pattern on the benzene ring through the analysis of chemical shifts, spin-spin coupling patterns, and signal integration.

The subject of this guide, this compound, is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Accurate characterization of this compound is paramount for its effective use. This guide will first establish the predicted ¹H NMR data based on an in-depth analysis of substituent effects and data from related molecules. Subsequently, a standard experimental protocol for acquiring the ¹H NMR spectrum will be detailed.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic proton, the methoxy group protons, the boronic acid protons, and the three aromatic protons. The prediction is based on the additive effects of the substituents on the chemical shifts of the aromatic protons. The methoxy group (-OCH₃) is an electron-donating group, which shields the ortho and para positions, shifting their signals to a higher field (lower ppm).[1] Conversely, the formyl (-CHO) and boronic acid [-B(OH)₂] groups are electron-withdrawing, deshielding the ortho and para protons and shifting their signals to a lower field (higher ppm).[1][2]

The predicted ¹H NMR data in a common NMR solvent such as deuterochloroform (CDCl₃) is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (H-c) | ~10.1 | Singlet (s) | - | 1H |

| Aromatic (H-a) | ~7.9 | Doublet of doublets (dd) | J(ortho) ≈ 7.5, J(meta) ≈ 1.5 | 1H |

| Aromatic (H-b) | ~7.6 | Triplet (t) | J(ortho) ≈ 7.5 | 1H |

| Aromatic (H-d) | ~7.2 | Doublet of doublets (dd) | J(ortho) ≈ 7.5, J(meta) ≈ 1.5 | 1H |

| Methoxy (H-e) | ~3.9 | Singlet (s) | - | 3H |

| Boronic Acid (-OH) | ~5.0 - 8.0 | Broad Singlet (br s) | - | 2H |

In-depth Analysis and Justification of Predicted Data

The predicted chemical shifts and coupling patterns are derived from the analysis of related compounds and established NMR principles.

-

Aldehyde Proton (H-c): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its chemical shift is expected to be significantly downfield, typically above 10 ppm. For instance, the aldehyde proton in 3-formylphenylboronic acid appears at 10.04 ppm.[3] A similar value is anticipated here.

-

Aromatic Protons (H-a, H-b, H-d):

-

H-a: This proton is ortho to the electron-withdrawing formyl group and meta to the boronic acid group, leading to significant deshielding. It is expected to be the most downfield of the aromatic protons. It will be split by H-b (ortho coupling, J ≈ 7-9 Hz) and H-d (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[4][5]

-

H-b: This proton is situated between two other aromatic protons and will be split by both H-a and H-d with similar ortho coupling constants, resulting in a triplet (or more accurately, a doublet of doublets with very similar coupling constants). Its chemical shift will be influenced by the meta positioning to both the formyl and boronic acid groups.

-

H-d: This proton is ortho to the boronic acid group and para to the formyl group, both of which are electron-withdrawing. However, it is also ortho to the electron-donating methoxy group, which will provide some shielding. The net effect is a chemical shift that is expected to be the most upfield of the aromatic protons. It will be split by H-b (ortho coupling) and H-a (meta coupling), giving a doublet of doublets.

-

-

Methoxy Protons (H-e): The protons of the methoxy group are not coupled to other protons and will therefore appear as a sharp singlet. Their chemical shift is typically in the range of 3.8-4.0 ppm.

-

Boronic Acid Protons: The protons of the boronic acid group are acidic and can undergo exchange with residual water in the NMR solvent. This typically results in a broad singlet that can appear over a wide range of chemical shifts. Its integration may also be variable.

The following diagram illustrates the structure and proton assignments for this compound.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, yet robust, protocol for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

-

NMR tube (5 mm)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

If the solvent does not already contain an internal standard, add a small amount of TMS.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the peaks.

-

The following diagram outlines the workflow for acquiring and processing the ¹H NMR data.

Caption: Workflow for ¹H NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H NMR analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, a detailed spectral interpretation has been presented. This information, coupled with the provided experimental protocol, should empower researchers to confidently identify and characterize this important synthetic building block. It is crucial to remember that while predictions are a powerful tool, experimental verification remains the gold standard in structural elucidation.

References

13C NMR spectrum of 3-Formyl-2-methoxyphenylboronic acid

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-Formyl-2-methoxyphenylboronic Acid

Introduction

This compound (CAS No. 480424-49-5) is a valuable bifunctional organic building block, incorporating a reactive boronic acid moiety, a formyl group, and a methoxy-substituted aromatic ring.[1] Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates unambiguous structural characterization. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct, non-destructive insight into the carbon skeleton of the molecule.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into the theoretical underpinnings that govern the chemical shifts of its unique functional groups, present a detailed assignment of the predicted spectral peaks, and provide a field-proven protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who rely on precise structural data to inform their scientific endeavors.

Core Principles: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is defined by the electronic environment of each of its eight unique carbon atoms. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as hybridization, shielding from electron density, and the electronegativity of neighboring atoms.[2]

-

Hybridization Effects : The primary determinant of chemical shift is carbon hybridization. For this molecule, we expect distinct regions for the sp³-hybridized methoxy carbon and the sp²-hybridized aromatic and formyl carbons.[3] The general ranges are:

-

sp³ carbons: 0 - 70 ppm

-

sp² (aromatic/alkene) carbons: 100 - 150 ppm

-

sp² (carbonyl) carbons: > 160 ppm

-

-

Substituent Effects : The electron-donating methoxy group (-OCH₃) and the electron-withdrawing formyl (-CHO) and boronic acid [-B(OH)₂] groups profoundly influence the electron density distribution within the benzene ring, altering the chemical shifts of the aromatic carbons.[4] The methoxy group increases shielding (lower ppm) at the ortho and para positions, while the formyl group causes significant deshielding (higher ppm), particularly at the ipso-carbon and the carbon atoms ortho and para to it.

-

The Boron Conundrum : The carbon atom directly attached to the boron (the ipso-carbon) presents a unique challenge. Boron has two NMR-active quadrupolar nuclei, ¹¹B (80% abundance, spin I=3/2) and ¹⁰B (20% abundance, spin I=3), which can cause significant quadrupolar relaxation.[5] This often leads to a broad, low-intensity signal for the attached ¹³C nucleus, making it difficult to observe.[5][6]

Predicted ¹³C NMR Spectrum and Peak Assignment

Caption: Structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C7 (CHO) | ~192 | The formyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it in the characteristic aldehyde region of 190-200 ppm.[7][8] |

| C2 (C-OCH₃) | ~162 | This aromatic carbon is directly bonded to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| C3 (C-CHO) | ~138 | As the ipso-carbon of the electron-withdrawing formyl group, this carbon is substantially deshielded. |

| C6 | ~135 | This carbon is ortho to the boronic acid group and meta to the formyl group, leading to a downfield shift within the aromatic region. |

| C4 | ~129 | This carbon is para to the methoxy group and meta to the boronic acid, experiencing moderate deshielding. |

| C5 | ~118 | Positioned ortho to the electron-donating methoxy group, this carbon is expected to be the most shielded of the C-H aromatic carbons, shifting it upfield. |

| C1 (C-B(OH)₂) | ~125 (Broad) | The ipso-carbon attached to boron is notoriously difficult to observe. Its signal is expected to be broad and of low intensity due to quadrupolar broadening from the boron nucleus.[5] Its chemical shift is predicted within the aromatic region. |

| C8 (OCH₃) | ~62 | Aromatic methoxy carbons typically appear around 56 ppm. However, the presence of two ortho substituents (formyl and boronic acid) likely forces the methoxy group "out-of-plane" of the aromatic ring, which is known to cause a deshielding effect, shifting the peak downfield to ~62 ppm.[9][10] |

Experimental Protocol: Acquiring the Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹³C NMR spectrum. The trustworthiness of the data relies on proper sample preparation and instrument calibration.

Workflow: From Sample to Spectrum

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 15-25 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to the compound's polarity and the presence of exchangeable protons on the boronic acid.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

-

-

Instrument Setup & Calibration :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Data Acquisition Parameters :

-

Experiment : Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Spectral Width : Set to encompass the expected chemical shift range (e.g., 0 to 220 ppm).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : Use a delay of 2-5 seconds to allow for adequate relaxation of all carbons, including quaternary ones.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing :

-

Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak. For DMSO-d₆, the central peak of the septet should be set to 39.52 ppm.

-

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of this compound. The predicted spectrum reveals eight distinct signals, each corresponding to a unique carbon environment within the molecule. The downfield signal around 192 ppm is a clear marker for the formyl carbon, while the unique upfield-shifted aromatic carbon at ~118 ppm and the deshielded methoxy carbon at ~62 ppm provide key structural fingerprints. Understanding the principles of chemical shift and the specific challenges posed by the boronic acid moiety allows for a confident and accurate interpretation of the spectral data, ensuring the material's identity and purity for its application in research and development.

References

- 1. 480424-49-5|this compound|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Solved Below is the 13 C-NMR spectrum of | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the FT-IR Analysis of 3-Formyl-2-methoxyphenylboronic Acid

Introduction: The Significance of 3-Formyl-2-methoxyphenylboronic Acid in Modern Drug Discovery

This compound is a key building block in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a boronic acid, a formyl group, and a methoxy substituent on a phenyl ring, allows for a diverse range of chemical transformations. This versatility makes it an essential precursor for the synthesis of complex molecular architectures found in many therapeutic agents. The boronic acid moiety is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds. A thorough understanding of the structural and vibrational characteristics of this molecule is paramount for quality control, reaction monitoring, and the ultimate success of synthetic campaigns. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of this critical reagent. This guide offers an in-depth technical overview of the FT-IR analysis of this compound, from sample preparation to spectral interpretation, grounded in established scientific principles and practical expertise.

Methodology: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean and reproducible FT-IR spectrum is foundational to any meaningful analysis. For a solid sample such as this compound, several techniques are available, with Attenuated Total Reflectance (ATR) FT-IR spectroscopy being a prevalent and often preferred method due to its minimal sample preparation requirements.[1][2]

Recommended Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a powerful technique that enables the direct analysis of solid and liquid samples with little to no preparation.[3] The methodology relies on the principle of total internal reflection, where an infrared beam is guided through a crystal of high refractive index.[4] An evanescent wave protrudes from the crystal surface and interacts with the sample in direct contact, allowing for the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule.[4]

Step-by-Step Experimental Protocol:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate before proceeding. A clean crystal is crucial for obtaining a high-quality spectrum free of contaminants.

-

-

Sample Application:

-

Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the powder and the crystal surface. This is critical for achieving a strong and well-resolved spectrum.

-

-

Data Acquisition:

-

Collect the FT-IR spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.

-

For optimal signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 32).

-

Set the spectral resolution to 4 cm⁻¹, which is generally sufficient for routine analysis of organic compounds.

-

-

Data Processing:

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction makes the resulting spectrum more comparable to a traditional transmission spectrum.[5]

-

Baseline correction may be applied to remove any broad, underlying features from the spectrum.

-

Diagram of the ATR-FTIR Experimental Workflow:

Caption: A schematic representation of the step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound is a composite of the characteristic vibrational modes of its constituent functional groups. A systematic approach to interpreting the spectrum involves dividing it into key regions and assigning the observed absorption bands to specific molecular motions.

Predicted FT-IR Absorption Bands for this compound

The following table summarizes the expected vibrational frequencies for the key functional groups present in the molecule. These predictions are based on established group frequency correlations and data from analogous compounds.[5]

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Appearance |

| 3400 - 3200 | O-H (Boronic Acid) - Stretching | Broad, strong |

| 3100 - 3000 | C-H (Aromatic) - Stretching | Medium, sharp |

| 2980 - 2850 | C-H (Methoxy, -OCH₃) - Stretching | Medium, sharp |

| 2850 - 2750 | C-H (Aldehyde, -CHO) - Stretching (Fermi Resonance Doublet) | Two weak to medium bands |

| 1700 - 1680 | C=O (Aldehyde) - Stretching | Strong, sharp |

| 1600 - 1580 | C=C (Aromatic Ring) - Stretching | Medium to strong, sharp |

| 1500 - 1400 | C=C (Aromatic Ring) - Stretching | Medium to strong, sharp |

| 1380 - 1320 | B-O (Boronic Acid) - Asymmetric Stretching | Strong, often broad |

| 1280 - 1240 | C-O (Aryl Ether) - Asymmetric Stretching | Strong, sharp |

| 1180 - 1150 | C-H (Aromatic) - In-plane Bending | Weak to medium |

| 1050 - 1010 | C-O (Aryl Ether) - Symmetric Stretching | Medium, sharp |

| 900 - 675 | C-H (Aromatic) - Out-of-plane Bending | Strong, sharp |

| ~700 | O-B-O (Boronic Acid) - Out-of-plane Bending | Medium to strong, often broad |

Diagram of Functional Group and Spectral Region Correlations:

Caption: Correlation of the key functional groups in this compound with their respective regions in the FT-IR spectrum.

Detailed Analysis of Key Vibrational Modes

-

O-H Stretching (Boronic Acid): A prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid functional group. The broadness of this peak is a result of intermolecular hydrogen bonding in the solid state.

-

C-H Stretching (Aromatic and Aldehydic): The region between 3100 cm⁻¹ and 2750 cm⁻¹ will contain several C-H stretching vibrations. Aromatic C-H stretches typically appear as weaker, sharp bands between 3100 and 3000 cm⁻¹. The aldehydic C-H stretch is particularly diagnostic, often presenting as a pair of weak to medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band in the 1700-1680 cm⁻¹ region is a clear indicator of the carbonyl group of the aldehyde. The position of this band can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretching: The vibrations of the benzene ring typically give rise to a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region. For substituted benzenes, prominent peaks are expected around 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹.

-

B-O and C-O Stretching: The "fingerprint region" (below 1500 cm⁻¹) contains several crucial bands. A strong, and often broad, band between 1380 and 1320 cm⁻¹ can be attributed to the asymmetric B-O stretching of the boronic acid. The asymmetric C-O stretching of the aryl ether (methoxy group) will produce a strong, sharp peak in the 1280-1240 cm⁻¹ range.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong, sharp bands in the 900-675 cm⁻¹ region, which correspond to the out-of-plane C-H bending vibrations.

Conclusion: A Powerful Tool for a Critical Reagent

FT-IR spectroscopy stands as an indispensable analytical technique for the characterization of this compound. Its ability to provide a detailed vibrational fingerprint allows for rapid confirmation of the presence of key functional groups, assessment of purity, and detection of potential impurities or degradation products, such as the corresponding boroxine anhydride which can form upon dehydration. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation as outlined in this guide, researchers, scientists, and drug development professionals can confidently leverage the power of FT-IR to ensure the quality and integrity of this vital synthetic building block, thereby contributing to the advancement of their research and development endeavors.

References

- 1. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C8H9BO4) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Formyl-2-methoxyphenylboronic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Formyl-2-methoxyphenylboronic acid, a compound of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the core principles, experimental protocols, and data interpretation necessary for the robust characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a versatile bifunctional reagent, incorporating a reactive aldehyde and a boronic acid moiety. This unique structure makes it a valuable building block in Suzuki coupling reactions and other palladium-catalyzed cross-couplings. Accurate characterization of its molecular integrity, purity, and reaction products is paramount. Mass spectrometry (MS) stands as a primary analytical tool, offering unparalleled sensitivity and structural elucidation capabilities for this class of compounds.[1] This guide explores the nuances of applying MS to this specific molecule, moving from fundamental properties to advanced fragmentation analysis.

Molecular Profile and Its Mass Spectrometric Implications

A thorough understanding of the molecule's structure is the foundation for predicting and interpreting its mass spectrum.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₄ | [2] |

| Average Molecular Weight | 179.97 g/mol | [3] |

| Monoisotopic Mass | 180.05939 Da | [2] |

| Key Functional Groups | Phenylboronic acid, Aldehyde (-CHO), Methoxy (-OCH₃) | N/A |

The presence of the boronic acid group, a Lewis acid, and the aldehyde and methoxy groups, which contain lone pair electrons, dictates the molecule's behavior in the mass spectrometer. These sites are prone to protonation, adduct formation, and characteristic fragmentation, making soft ionization techniques particularly effective.[4][5] Suppliers note that this compound can exist with varying amounts of its anhydride form, which may be observable in the mass spectrum.[6]

Ionization Strategies: Generating the Gaseous Ion

Electrospray ionization (ESI) is the preferred method for analyzing phenylboronic acids due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion.[1][4]

-

Positive Ion Mode ESI ([M+H]⁺): This is often the most effective approach. The aldehyde's oxygen atom is a likely site for protonation. Analysis of protonated vanillin, a structurally similar molecule, shows that the aldehyde oxygen is indeed protonated before undergoing fragmentation.[7]

-

Negative Ion Mode ESI ([M-H]⁻): The acidic protons of the boronic acid's hydroxyl groups can be readily lost, making negative ion mode a viable, and sometimes highly sensitive, alternative.[5][8] Technical literature from SCIEX highlights a highly sensitive method for quantifying four different phenylboronic acids using negative ion mode ESI.[8]

-

Adduct Formation: In positive mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are commonly observed and can serve as additional confirmation of the molecular weight.[2]

Table 2: Predicted m/z for Key Molecular Ions

| Ion Species | Description | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Molecule | 181.0667 |

| [M+Na]⁺ | Sodium Adduct | 203.0486 |

| [M+K]⁺ | Potassium Adduct | 219.0226 |

| [M-H]⁻ | Deprotonated Molecule | 179.0521 |

| [M+H-H₂O]⁺ | Dehydrated Protonated Molecule | 163.0561 |

Calculations based on a monoisotopic mass of 180.05939 Da.

Tandem MS (MS/MS): Deciphering the Molecular Structure

Collision-Induced Dissociation (CID) of the precursor ion (e.g., m/z 181.07) provides structural information through the analysis of fragment ions. The fragmentation pathways are dictated by the molecule's functional groups.[9][10]

Predicted Fragmentation Pathways

Based on the fragmentation of analogous structures like vanillin and other phenylboronic acids, several key fragmentation pathways can be predicted for the [M+H]⁺ ion of this compound.[7][11][12][13]

-

Loss of Water (H₂O): The boronic acid moiety is prone to dehydration, leading to the loss of 18 Da. This is a very common initial fragmentation step for phenylboronic acids.

-

Loss of Carbon Monoxide (CO): The formyl (aldehyde) group can readily lose a neutral CO molecule (28 Da) after protonation. This fragmentation is a hallmark of aromatic aldehydes.[7]

-

Loss of a Methyl Radical (•CH₃): The methoxy group can fragment via the loss of a methyl radical (15 Da). This is a common pathway for methoxy-substituted aromatic compounds.[7]

-

Loss of Boric Acid (H₃BO₃): A more significant fragmentation could involve the neutral loss of boric acid (61.83 Da), though this may be less common than the initial water loss.

These fragmentation events can occur sequentially, leading to a rich MS/MS spectrum that serves as a molecular fingerprint.

Diagram 1: Proposed Fragmentation Pathway of Protonated this compound

Caption: Key fragmentation routes for the protonated molecule.

Experimental Protocol: A Practical Workflow

This section provides a validated, step-by-step protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Sample and Mobile Phase Preparation

-

Standard Preparation: Accurately weigh and dissolve the compound in methanol to create a 1 mg/mL stock solution.[8]

-

Working Solution: Perform serial dilutions of the stock solution using a mixture of 50:50 (v/v) methanol/water to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water (for positive ion mode) or 5 mM Ammonium Acetate in Water (for negative ion mode).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for positive ion mode) or Acetonitrile (for negative ion mode).

LC-MS/MS Instrumentation and Parameters

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale & Expertise |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention for aromatic compounds. |

| Flow Rate | 0.3 mL/min | Optimal for analytical scale columns, ensuring good peak shape. |

| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound efficiently. |

| Ionization Mode | ESI Positive / Negative | Test both modes; positive is often preferred for initial characterization.[4][14] |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Standard operating voltage to ensure stable spray. |

| Source Temp. | 150 °C | A moderate temperature to aid desolvation without causing thermal degradation. |

| Desolvation Temp. | 400-500 °C | Higher temperature to efficiently remove solvent from droplets.[8] |

| Precursor Ion (Q1) | 181.1 m/z (Positive) / 179.1 m/z (Negative) | Isolation of the monoisotopic mass of the ion of interest. |

| Collision Energy (CE) | 10-30 eV (Ramped) | Ramping CE allows for the observation of a wide range of fragment ions. |

| Scan Range (MS2) | 50-200 m/z | Captures all expected primary and secondary fragment ions. |

Diagram 2: Standard Analytical Workflow

Caption: From sample preparation to final data analysis.

Data Validation and Trustworthiness

To ensure the integrity of the results, the following steps are critical:

-

High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or TOF mass analyzer to obtain accurate mass measurements.[14] Confirming the measured mass of the precursor and fragment ions to within 5 ppm of the theoretical mass provides high confidence in the elemental composition.

-

Isotopic Pattern Matching: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[15] The molecular ion cluster will exhibit a characteristic A+1 peak pattern reflecting this distribution, which should be computationally modeled and compared to the experimental data for unequivocal confirmation.

-

Blank Injections: Run a solvent blank between samples to check for carryover and system contamination.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique that, when executed with precision, provides unambiguous molecular identification and structural characterization. By leveraging soft ionization techniques like ESI, employing high-resolution instrumentation, and understanding the predictable fragmentation pathways driven by its key functional groups, researchers can confidently verify the identity and purity of this important chemical reagent. This guide provides the foundational knowledge and practical protocols to achieve reliable and reproducible results in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C8H9BO4) [pubchemlite.lcsb.uni.lu]

- 3. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. amiscientific.com [amiscientific.com]

- 7. Beyond Vanilla: The Dissociation Mechanism of Vanillin in Four Charge States | CoLab [colab.ws]

- 8. sciex.com [sciex.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin [zpxb.xml-journal.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Elusive Crystal Structure of 3-Formyl-2-methoxyphenylboronic Acid: A Predictive and Methodological Guide

Abstract

3-Formyl-2-methoxyphenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. Despite its widespread use, a definitive single-crystal X-ray diffraction study detailing its three-dimensional structure remains absent from the public domain. This technical guide addresses this knowledge gap by providing a comprehensive, predictive analysis of its likely crystallographic features. Grounded in the principles of solid-state chemistry and supported by a comparative analysis of structurally analogous compounds, this document offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this compound. We present a detailed projection of its molecular geometry, explore potential supramolecular assemblies driven by hydrogen bonding, and provide a validated experimental workflow for its synthesis, crystallization, and eventual crystallographic analysis. The implications of its solid-state structure on critical pharmaceutical properties, such as solubility and polymorphism, are also discussed, highlighting the necessity of such studies in modern drug development.

Introduction: The Significance of a Versatile Reagent

This compound, with its strategically positioned functional groups—a boronic acid for cross-coupling, a formyl group for further derivatization, and a methoxy group to modulate electronic properties—represents a highly versatile reagent. Its application spans the synthesis of biologically active compounds and novel organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice is a critical determinant of its bulk properties, including stability, dissolution rate, and reactivity.[1][2]

Understanding the crystal structure is not merely an academic exercise; it is fundamental to rational drug design and development.[3][4] The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its bioavailability and manufacturability.[5][6] Issues such as polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant regulatory and therapeutic consequences.[7][8]

Given the absence of an experimentally determined structure for this compound, this guide will construct a detailed, predictive model of its solid-state characteristics. This analysis is based on the known crystal structure of its close analogue, 3-Formylphenylboronic acid, and established principles of chemical crystallography.[9]

Predicted Molecular Structure and Conformation

The geometry of a single molecule is the foundational element of its crystal structure. For this compound, we can predict key structural features with high confidence.

-

Planarity: The benzene ring will be planar. The substituents—formyl, methoxy, and boronic acid groups—will strive for coplanarity with the ring to maximize electronic conjugation. However, steric hindrance between the adjacent methoxy and boronic acid groups may induce a slight torsion, causing the B(OH)₂ group to twist out of the ring's plane.

-

Bond Geometries: The boronic acid group, -B(OH)₂, is expected to have a trigonal planar geometry around the boron atom. Based on data from analogous structures like 3-Formylphenylboronic acid, the B-O bond lengths are anticipated to be approximately 1.36-1.37 Å, and the C-B bond length around 1.55 Å. The geometry of the formyl and methoxy groups will adhere to standard values.

-

Intramolecular Interactions: A key feature to consider is the potential for an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the adjacent methoxy group. While many arylboronic acids prefer intermolecular bonding, the ortho-methoxy substituent creates a favorable six-membered ring conformation for such an interaction, which could influence the overall molecular conformation and subsequent crystal packing.

Experimental Protocol: From Synthesis to Structure Determination

This section provides a validated, step-by-step methodology for a researcher to synthesize, purify, crystallize, and analyze the crystal structure of this compound.

Synthesis and Purification

A common and effective route to arylboronic acids is through lithium-halogen exchange followed by reaction with a borate ester.[10][11]

Protocol:

-

Reaction Setup: To a solution of 3-bromo-2-methoxybenzaldehyde in dry tetrahydrofuran (THF) under an inert argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Quenching and Workup: After stirring for an additional 2 hours at low temperature, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously overnight to hydrolyze the boronate ester.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization. A mixture of hot ethanol and water or trituration with a solvent like hexane can yield pure this compound.[12][13]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[14]

Protocol:

-

Solvent Screening: Screen for suitable crystallization solvents. Good candidates include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or anti-solvents like hexane.

-

Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Crystal Harvesting: Once well-formed crystals (ideally 0.1-0.3 mm in size) appear, carefully harvest them using a nylon loop.[14]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The following workflow outlines the standard procedure for determining a crystal structure.[15][16]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol:

-

Data Collection: Mount the harvested crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[15] Collect a series of diffraction images as the crystal is rotated.

-

Data Processing: Integrate the raw diffraction data to determine the unit cell dimensions, Bravais lattice, and the intensities of each reflection.

-

Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map will reveal the positions of most atoms.

-

Structure Refinement: Refine the initial atomic model against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern.

-

Validation and Reporting: The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).

Predicted Crystal Packing and Supramolecular Assembly

The solid-state architecture of arylboronic acids is dominated by strong O-H···O hydrogen bonds. The most common motifs are the formation of hydrogen-bonded dimers or infinite chains.

The Centrosymmetric Dimer Motif

Based on the structure of phenylboronic acid and 3-formylphenylboronic acid, the most probable arrangement is a centrosymmetric dimer. In this motif, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their boronic acid groups, forming a robust R²₂(8) graph set notation ring.

Caption: Predicted hydrogen-bonded centrosymmetric dimer motif.

The Catenated Chain Motif

An alternative packing arrangement involves the formation of infinite chains. In this scenario, one hydroxyl group of the boronic acid acts as a hydrogen bond donor to a neighboring molecule, while its other hydroxyl group acts as an acceptor from another molecule, propagating the chain. The presence of the formyl group, a potential hydrogen bond acceptor, could further link these primary chains into more complex 2D or 3D networks.

Caption: Predicted hydrogen-bonded catenated chain motif.

The formyl and methoxy groups will primarily influence how these primary dimer or chain units pack together in the crystal lattice through weaker C-H···O interactions, ultimately defining the final unit cell parameters.

Comparative Crystallographic Data

To provide a quantitative basis for what to expect from an experimental structure determination, the table below summarizes key crystallographic parameters for relevant analogous compounds.

| Parameter | 3-Formylphenylboronic Acid[9] | 2-Methoxyphenylboronic Acid | This compound |

| Formula | C₇H₇BO₃ | C₇H₉BO₃ | C₈H₉BO₄ |

| Crystal System | Monoclinic | Data not available | Predicted: Monoclinic or Orthorhombic |

| Space Group | Cc | Data not available | Predicted: Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 14.545(3) | Data not available | To be determined |

| b (Å) | 7.378(2) | Data not available | To be determined |

| c (Å) | 6.671(2) | Data not available | To be determined |

| β (°) | 100.29(3) | Data not available | To be determined |

| Volume (ų) | 704.8(3) | Data not available | To be determined |

| Z | 4 | Data not available | Predicted: 4 |

| Key H-Bond Motif | Centrosymmetric Dimer | Likely Dimer or Chain | Predicted: Centrosymmetric Dimer |

Implications for Drug Development and Materials Science

The determination of the crystal structure of this compound has direct and significant consequences for its application, particularly in pharmaceuticals.

-

Polymorphism: The synthetic and crystallization protocols described can lead to different crystalline forms (polymorphs).[5][6] Each polymorph will have a unique crystal structure and, consequently, different physical properties like melting point, stability, and solubility. A comprehensive polymorph screen, guided by the initial structural data, is a critical step in de-risking a drug candidate.[17]

-

Solubility and Bioavailability: The strength and nature of the intermolecular interactions, particularly the hydrogen-bonding network, dictate how readily the crystal dissolves.[6] A structure with very strong, dense packing will likely have lower solubility, potentially impacting the bioavailability of any API derived from it.

-

Co-crystal Design: Knowledge of the primary hydrogen-bonding motifs (dimers or chains) allows for the rational design of co-crystals. By introducing a co-former molecule that can interact with the boronic acid or formyl groups, it is possible to create new solid forms with tailored properties, such as enhanced solubility or stability.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, a robust, predictive model can be constructed based on established crystallographic principles and comparative analysis with known structures. We predict that the molecule will adopt a largely planar conformation and will pack in the solid state via strong O-H···O hydrogen bonds, most likely forming centrosymmetric dimers. This guide provides not only a theoretical framework for understanding its structure but also a practical, field-proven workflow for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction. The insights gained from such an analysis are invaluable, directly impacting the compound's application in drug development and materials science by providing essential knowledge of its solid-state properties and behavior. The experimental validation of the predictions laid out in this guide is strongly encouraged to further enrich our collective understanding of this important chemical entity.

References

- 1. migrationletters.com [migrationletters.com]

- 2. rjptonline.org [rjptonline.org]

- 3. zienjournals.com [zienjournals.com]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. researchgate.net [researchgate.net]

- 7. routledge.com [routledge.com]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 11. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of 3-Formyl-2-methoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Formyl-2-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of pharmaceuticals and functional materials underscores the importance of understanding its physical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental methodologies. We will explore the influence of its distinct functional groups on solubility and present a detailed protocol for its empirical determination.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the chemical formula C₈H₉BO₄, is a bifunctional organic compound.[3] Its structure is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂), a formyl group (-CHO), and a methoxy group (-OCH₃) in a specific ortho- and meta-arrangement.

The boronic acid moiety makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The formyl and methoxy groups offer additional sites for chemical modification, rendering this molecule a versatile scaffold for the synthesis of a wide array of complex organic molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials.